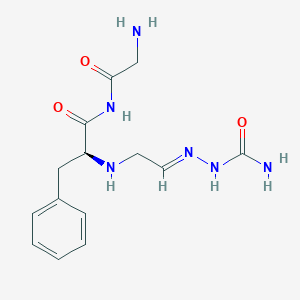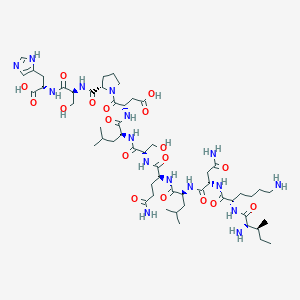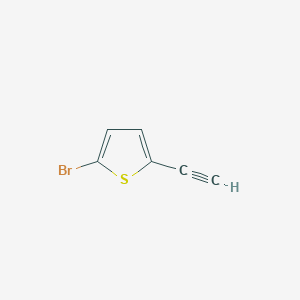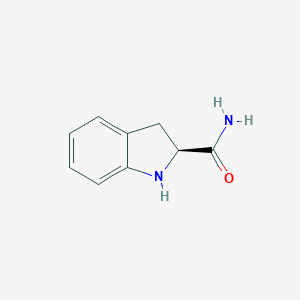![molecular formula C11H17IN2O2 B012142 [(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide CAS No. 102570-97-8](/img/structure/B12142.png)
[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a Schiff base derived from o-phenylenediamine and 5-methoxysalicaldehyde . It has been synthesized and characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .
Synthesis Analysis
The compound was synthesized from the condensation of o-phenylenediamine and 5-methoxysalicaldehyde . The synthesized complex was screened against some microbes to establish its potential antimicrobial activity .Molecular Structure Analysis
The molecular structure of the compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques . The theoretical investigations of the synthesized compounds were computed using density functional theory (DFT) at the B3LYP/6−31+G(d, P) level of theory .Chemical Reactions Analysis
The compound exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate, which exhibited zero diameter zone of inhibition . The results obtained indicated that the Schiff base exhibited antimicrobial action .Physical And Chemical Properties Analysis
The compound is a yellow powder . It has a melting point of 126 °C . The compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Future Directions
properties
IUPAC Name |
[(2-hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.HI/c1-13(2,3)12-8-9-6-5-7-10(15-4)11(9)14;/h5-8H,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMMIRBOYRGFMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)N=CC1=C(C(=CC=C1)OC)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

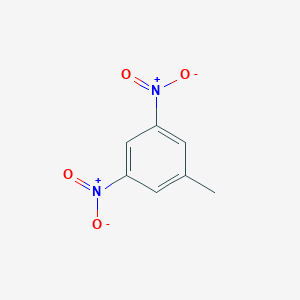
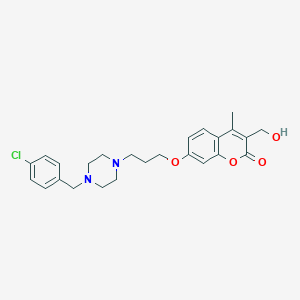


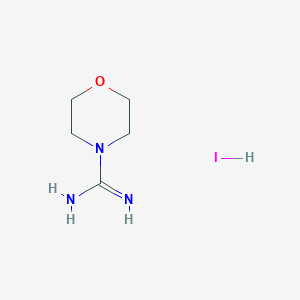
![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)
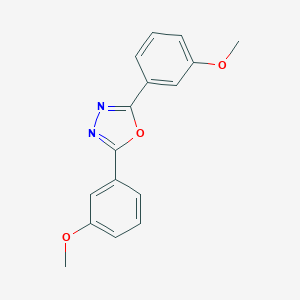
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)

